

Spectroscopic Profile of 3,3-Dimethylpentane-1,5-diol: A Technical Guide

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Compound of Interest

Compound Name: 3,3-Dimethylpentane-1,5-diol

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,3-Dimethylpentane-1,5-diol** (CAS No: 53120-74-4). The information presented herein is intended to support research, development, and quality control activities where this compound is of interest. This document summarizes predicted and comparative spectroscopic data and outlines general experimental protocols for obtaining such data.

Compound Information

Property	Value
Chemical Name	3,3-Dimethylpentane-1,5-diol
Molecular Formula	C ₇ H ₁₆ O ₂
Molecular Weight	132.20 g/mol
CAS Number	53120-74-4 [1] [2]

Structure



Spectroscopic Data

Due to the limited availability of experimental spectra for **3,3-Dimethylpentane-1,5-diol** in public databases, this section presents predicted spectroscopic data. For comparative purposes, experimental data for the structurally related compound, 3,3-dimethylpentane, is also included to aid in the interpretation of the hydrocarbon backbone signals.

Infrared (IR) Spectroscopy

The IR spectrum of **3,3-Dimethylpentane-1,5-diol** is expected to be dominated by a strong, broad absorption from the hydroxyl (-OH) groups and various C-H stretching and bending vibrations.

Table 1: Predicted IR Spectral Data for **3,3-Dimethylpentane-1,5-diol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch
2950-2850	Strong	C-H stretch (from CH ₃ and CH ₂ groups)
1470	Medium	C-H bend (from CH ₂ and CH ₃ groups)
1380, 1365	Medium	C-H bend (gem-dimethyl)
1050	Strong	C-O stretch (primary alcohol)

Table 2: Experimental IR Spectral Data for 3,3-Dimethylpentane

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2870	Strong	C-H stretch (from CH ₃ and CH ₂ groups)[3]
1465	Medium	C-H bend (from CH ₂ and CH ₃ groups)[3]
1390, 1365	Medium	C-H bend (gem-dimethyl)[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **3,3-Dimethylpentane-1,5-diol** is predicted to show four distinct signals corresponding to the different proton environments in the molecule.

Table 3: Predicted ¹H NMR Spectral Data for **3,3-Dimethylpentane-1,5-diol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.6	Triplet	4H	-CH ₂ -OH (at C1 and C5)
~2.5 (variable)	Singlet	2H	-OH
~1.6	Triplet	4H	-CH ₂ - (at C2 and C4)
~0.9	Singlet	6H	-CH ₃ (at C3)

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Table 4: Experimental ¹H NMR Spectral Data for 3,3-Dimethylpentane

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
1.20	Quartet	4H	-CH ₂ -[4][5]
0.80	Triplet	6H	-CH ₃ (ethyl groups)[4][5]
0.79	Singlet	6H	-CH ₃ (gem-dimethyl groups)[4][5]

The ¹³C NMR spectrum of **3,3-Dimethylpentane-1,5-diol** is predicted to display four signals, reflecting the symmetry of the molecule.

Table 5: Predicted ¹³C NMR Spectral Data for **3,3-Dimethylpentane-1,5-diol**

Chemical Shift (δ , ppm)	Assignment
~60	-CH ₂ -OH (C1 and C5)
~40	-CH ₂ - (C2 and C4)
~35	Quaternary C (C3)
~25	-CH ₃ (at C3)

Table 6: Experimental ^{13}C NMR Spectral Data for 3,3-Dimethylpentane

Chemical Shift (δ , ppm)	Assignment
33.8	Quaternary C[6][7]
26.2	-CH ₂ -[6][7]
8.4	-CH ₃ [6][7]

Mass Spectrometry (MS)

The mass spectrum of **3,3-Dimethylpentane-1,5-diol** is expected to show a molecular ion peak, although it may be weak. Fragmentation patterns would likely involve the loss of water, methyl groups, and cleavage of the carbon-carbon bonds.

Table 7: Predicted Mass Spectrometry Data for **3,3-Dimethylpentane-1,5-diol**

m/z	Adduct	Predicted CCS (\AA^2)
133.12232	[M+H] ⁺	131.1[8]
155.10426	[M+Na] ⁺	137.5[8]
131.10776	[M-H] ⁻	128.6[8]
150.14886	[M+NH ₄] ⁺	152.0[8]
171.07820	[M+K] ⁺	136.5[8]
115.11230	[M+H-H ₂ O] ⁺	127.5[8]

Experimental Protocols

The following sections describe general methodologies for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid **3,3-Dimethylpentane-1,5-diol**.

Methodology: Neat Liquid Sample on Salt Plates

- Ensure the salt plates (typically NaCl or KBr) are clean and dry. If necessary, they can be cleaned with a small amount of dry acetone and wiped with a soft tissue.[9]
- Place one to two drops of the liquid sample onto the surface of one salt plate.[9][10]
- Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[9][10]
- Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the spectrum of the sample over the desired range (typically 4000-400 cm^{-1}).
- After analysis, clean the salt plates thoroughly with a suitable solvent and return them to a desiccator for storage.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **3,3-Dimethylpentane-1,5-diol**.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **3,3-Dimethylpentane-1,5-diol** directly into a clean, dry NMR tube.

- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is crucial and should be one that dissolves the sample and has minimal overlapping signals with the analyte.[11]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.
- Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a homogeneous field, which is essential for high-resolution spectra.[11]
 - For ^1H NMR, acquire the spectrum using appropriate parameters for pulse width, acquisition time, and relaxation delay. Typically, a small number of scans are sufficient.
 - For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope. A longer relaxation delay may be required for the observation of quaternary carbons.[11]
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.

Mass Spectrometry (MS)

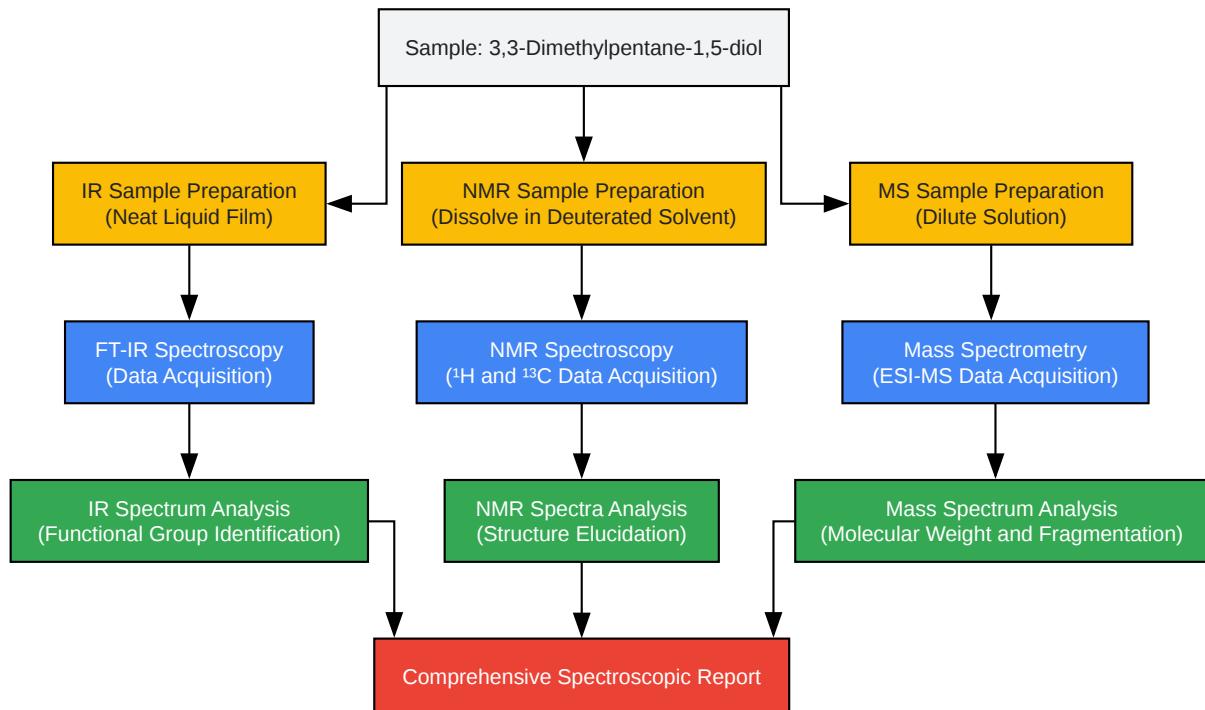
Objective: To obtain the mass spectrum of **3,3-Dimethylpentane-1,5-diol**.

Methodology: Electrospray Ionization (ESI)

- Sample Preparation:
 - Prepare a dilute solution of **3,3-Dimethylpentane-1,5-diol** (typically in the range of 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[12]
 - The solvent should be volatile and compatible with the ESI source.
- Instrument Setup and Data Acquisition:
 - Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.
 - Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable ion signal.
 - Acquire the mass spectrum in either positive or negative ion mode, depending on which mode provides a better signal for the analyte. For a diol, positive ion mode is common, looking for $[M+H]^+$ or $[M+Na]^+$ adducts.
 - Scan over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
- Data Analysis:
 - Identify the molecular ion or common adducts to confirm the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **3,3-Dimethylpentane-1,5-diol**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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